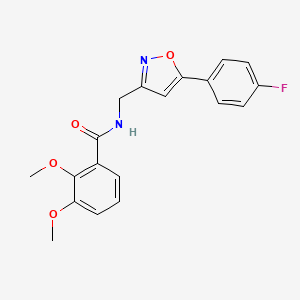

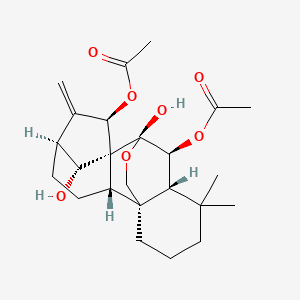

![molecular formula C19H24N4 B2493638 5-methyl-3-(4-methylphenyl)-N-pentylpyrazolo[1,5-a]pyrimidin-7-amine CAS No. 890612-94-9](/img/structure/B2493638.png)

5-methyl-3-(4-methylphenyl)-N-pentylpyrazolo[1,5-a]pyrimidin-7-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

This compound belongs to the class of organic compounds known as phenylpyrimidines . These are polycyclic aromatic compounds containing a benzene ring linked to a pyrimidine ring through a CC or CN bond . Pyrimidine is a 6-membered ring consisting of four carbon atoms and two nitrogen centers at the 1- and 3- ring positions .

Synthesis Analysis

The synthesis of similar compounds often involves the condensation of aminopyrimidine Schiff bases under mild oxidation with iron (III) chloride . Another approach involves the annulation of substituted benzimidazoles with bifunctional synthetic equivalents . The nature of these equivalents determines the reaction conditions .Molecular Structure Analysis

The molecular structure of similar compounds often involves dihedral angles between the pyrimidine ring and the benzene and pyridyl rings . For example, in one compound, these angles were 22.3 and 53.2 degrees, respectively .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds often involve the annulation of a triazole fragment to a 1,2-diaminopyrimidine . The condensation of diamino-substituted pyrimidinones with orthoesters or chloroanhydrides leads to the target pyridopyrimidine .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds can vary. For instance, one compound had a melting point of 280-283°C and was insoluble in cold water .Scientific Research Applications

- The pyrimido[1,2-a]benzimidazole scaffold has been explored for antiviral properties. Notably, Triazavirin , a medication derived from this class, exhibits a broad spectrum of antiviral action against influenza viruses, ARVI, and tick-borne encephalitis. It has also shown effectiveness in treating patients with moderate COVID-19 .

- Additionally, 5-methyl-6-nitro-7-oxo-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine L-arginine salt monohydrate is currently undergoing clinical trials as an antiviral agent .

- Researchers have investigated derivatives of this compound for their antileishmanial and antimalarial activities. For instance, compound 13 demonstrated potent in vitro antipromastigote activity against Leishmania parasites .

- 5-Amino-3-(4-methylphenyl)pyrazole serves as a starting material for preparing 2,5-bis(4-methylphenyl)-7-phenyl-6,7-dihydropyrazolo[1,5-a]pyrimidine-3,6-dicarbaldehyde. This compound may have applications in building bioactive fused polycyclic pyrazoles .

- Investigations have explored the binding of pyrimido[1,2-a]benzimidazole derivatives to HIV TAR RNA. These interactions could potentially lead to novel therapeutic strategies .

- Benzimidazole-containing compounds, which are isosteres of nucleic acid bases, exhibit diverse biological activities. These include analgesic, antibacterial, anticancer, antifungal, anti-HIV, anti-inflammatory, antioxidant, and antituberculosis effects .

- Researchers continue to develop pharmacologically sound benzimidazole derivatives based on this scaffold. Synthetic approaches aim to enhance specific properties and tailor the compounds for various applications .

Antiviral Activity

Antiparasitic and Antimalarial Potential

Bioactive Fused Polycyclic Pyrazoles

Pharmacological Activity via RNA Binding

Other Biological Activities

Synthetic Approaches and Structural Modifications

Future Directions

Future research could focus on the synthesis and characterization of new heterocyclic derivatives containing pyrazolo[3,4-d]pyrimidine linkage with 1,4-disubstituted-1,2,3-triazoles via methylene-oxy group . Some of these compounds have demonstrated good to moderate anticancer activity, showing potential for further exploration in the field of pharmaceutics and medicinal chemistry .

properties

IUPAC Name |

5-methyl-3-(4-methylphenyl)-N-pentylpyrazolo[1,5-a]pyrimidin-7-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24N4/c1-4-5-6-11-20-18-12-15(3)22-19-17(13-21-23(18)19)16-9-7-14(2)8-10-16/h7-10,12-13,20H,4-6,11H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USIHSDJSXADVAA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCNC1=CC(=NC2=C(C=NN12)C3=CC=C(C=C3)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-methyl-3-(4-methylphenyl)-N-pentylpyrazolo[1,5-a]pyrimidin-7-amine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

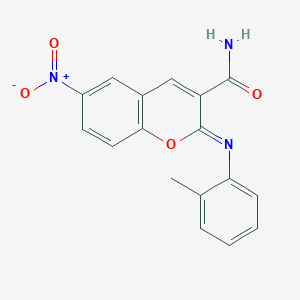

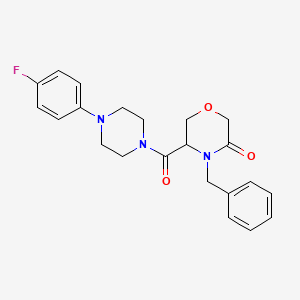

![N-(furan-2-ylmethyl)-N-(4-methoxybenzo[d]thiazol-2-yl)-1,3-dimethyl-1H-pyrazole-5-carboxamide](/img/structure/B2493556.png)

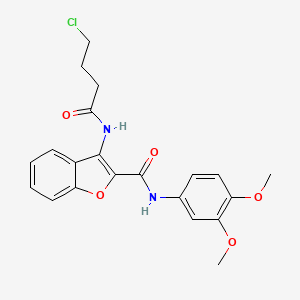

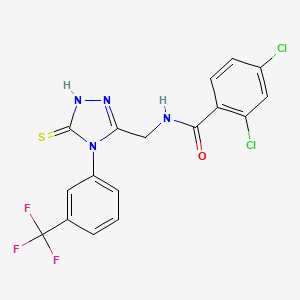

![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-{[1-(2-methylphenyl)-1H-tetrazol-5-yl]sulfanyl}propanamide](/img/structure/B2493562.png)

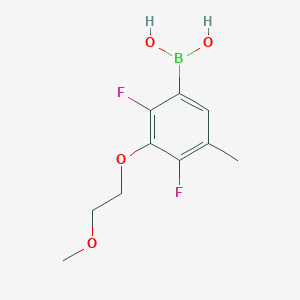

![N-(4-ethylphenyl)-5-oxo-3,5-dihydro-2H-thiazolo[2,3-b]quinazoline-8-carboxamide](/img/structure/B2493563.png)

![5-Bromo-2-{[1-(5-fluoro-2-methoxybenzenesulfonyl)pyrrolidin-3-yl]oxy}pyrimidine](/img/structure/B2493573.png)

![2-[2-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]sulfanyl-5-(5-methylfuran-2-yl)-3-prop-2-enylthieno[2,3-d]pyrimidin-4-one](/img/structure/B2493574.png)

![8-(2-{4-[(3-Chlorophenyl)methyl]piperazinyl}ethyl)-1,3,7-trimethyl-1,3,5-trihy dro-4-imidazolino[1,2-h]purine-2,4-dione](/img/structure/B2493577.png)

![6-methoxybenzo[d]isothiazol-3(2H)-one 1,1-dioxide](/img/structure/B2493578.png)